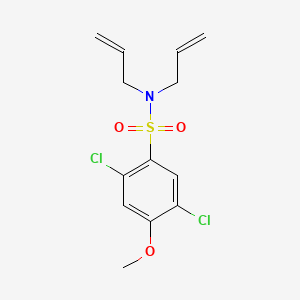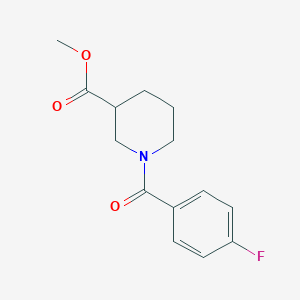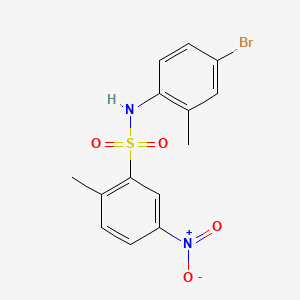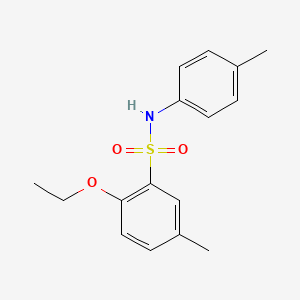
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Wirkmechanismus
The exact mechanism of action of 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins within cells. This inhibition can lead to the induction of apoptosis in cancer cells and the inhibition of microbial growth in bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit microbial growth in bacteria and fungi, and reduce inflammation in the body. Additionally, this compound has been found to have antioxidant properties, making it a potential treatment option for various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a valuable tool for cancer research. Additionally, this compound has antimicrobial properties, making it a potential treatment option for bacterial and fungal infections. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving 2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of research involves the development of new and more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as a treatment option for various diseases. Finally, research is needed to explore the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with propargylamine, followed by the addition of propargyl alcohol. Another method involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with diethylamine, followed by the addition of propargyl alcohol. Both of these methods have been used successfully to produce this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has been found to have a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential treatment option for various types of cancer. Additionally, this compound has been found to have antimicrobial properties, making it a potential treatment option for bacterial and fungal infections.
Eigenschaften
IUPAC Name |
2,5-dichloro-4-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3S/c1-4-6-16(7-5-2)20(17,18)13-9-10(14)12(19-3)8-11(13)15/h4-5,8-9H,1-2,6-7H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFJDBDCHZRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N(CC=C)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)



![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B7453928.png)
![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)

![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
